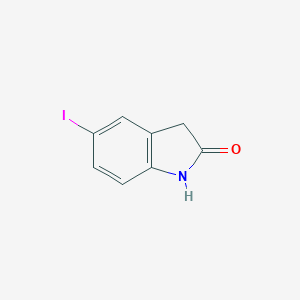

5-Iodoindolin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHEVFTQPMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431625 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193354-13-1 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodoindolin 2 One and Its Derivatives

Precursor-Based Synthetic Routes to 5-Iodoindolin-2-one

The construction of the this compound scaffold often relies on the modification of specifically designed precursor molecules. Key strategies include the reduction of dione precursors and the direct iodination of existing indoline (B122111) or indole (B1671886) rings.

Reduction of 1-Ethyl-5-iodoindolin-2,3-dione Precursors

A common precursor for derivatives of this compound is 1-ethyl-5-iodoindolin-2,3-dione. The synthesis of this precursor is well-documented. It can be prepared from 5-iodoisatin through an N-alkylation reaction. nih.gov In a typical procedure, 5-iodoisatin is treated with iodoethane in the presence of potassium iodide (KI) and a phase-transfer catalyst like hexadecyl trimethyl ammonium bromide in dimethyl sulfoxide (DMSO). nih.gov The addition of a strong base, such as potassium hydroxide (KOH), facilitates the reaction, which proceeds over several hours at an elevated temperature to yield 1-ethyl-5-iodoindolin-2,3-dione. nih.gov The final product is typically purified by column chromatography. nih.gov

The molecular structure of 1-ethyl-5-iodoindolin-2,3-dione has been confirmed by X-ray diffraction, revealing two independent, nearly coplanar molecules in the asymmetric unit, which form a layer-like crystal structure. nih.govnih.gov Once this precursor is obtained, the subsequent step involves the selective reduction of the C3-keto group to yield the corresponding indolin-2-one.

Table 1: Synthesis of 1-Ethyl-5-iodoindolin-2,3-dione

| Starting Material | Reagents | Solvent | Yield |

|---|

Iodination Strategies for Indoline Derivatives

Direct iodination of the indole or indoline nucleus represents an alternative and efficient pathway to introduce the iodine atom at the C5 position. Various iodine-based reagents and methods have been developed for this purpose.

One effective method involves the use of iodine monochloride (ICl) in the presence of Celite®. researchgate.net This procedure allows for the direct and convenient iodination of indole and its derivatives, often providing high yields. researchgate.net For instance, the iodination of melatonin using this method has been reported to achieve a 98% yield. researchgate.net The reaction is typically carried out in a solvent like dichloromethane. researchgate.net

Furthermore, iodine-mediated reactions can be employed not only for direct iodination but also for the synthesis of the indoline ring itself. A transition-metal-free approach utilizes iodine to mediate an oxidative intramolecular amination of anilines, cleaving unactivated (sp³)C–H and N–H bonds to form the indoline structure. organic-chemistry.orgacs.org This method demonstrates broad substrate compatibility and can be performed on a gram scale. organic-chemistry.orgacs.org The optimized conditions for this cyclization often involve iodine, di-tert-butylperoxide (DTBP) as an oxidant, and a base like potassium carbonate (K₂CO₃) in acetonitrile at high temperatures. acs.org This strategy allows for the synthesis of functionalized indolines which can be precursors to this compound. organic-chemistry.orgacs.org

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound and its derivatives, enabling reactions under mild conditions with high efficiency and selectivity. Both acid-catalyzed and transition-metal-free methods have been successfully applied.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed reactions, particularly condensation reactions, are fundamental in indole chemistry. Lewis or Brønsted acids can catalyze the electrophilic substitution of indoles with aldehydes or ketones. nih.gov While not a direct synthesis of this compound, these condensation reactions are crucial for creating substituted indole and indoline precursors. For example, iodine itself can act as a mild Lewis acid catalyst. A versatile approach for synthesizing unsymmetrical 3,3'-diindolylmethanes (DIMs) involves the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with indoles. nih.gov This method is characterized by mild conditions and high yields. nih.gov

Similarly, strong Brønsted acids like trifluoroacetic acid, hydrochloric acid, and boric acid have been used to catalyze the condensation of indole with various cyclic ketones. umn.edu Such reactions can be tailored to produce specific substituted indole products which could then undergo further transformations, such as iodination and oxidation, to arrive at the target this compound structure.

Transition-Metal-Free Reductive Aldol Reactions

Recent advancements have focused on developing environmentally benign, transition-metal-free synthetic methods. The reductive aldol reaction (RAR) is a significant carbon-carbon bond-forming reaction that has been adapted for use in modifying indolin-2-one systems. researchgate.net

A notable application is the synthesis of 3,3'-disubstituted oxindoles from isatin (B1672199) derivatives using rongalite (sodium hydroxymethanesulfinate). researchgate.net In this protocol, rongalite serves a dual role as a hydride-free reducing agent and a C1 unit donor. researchgate.net This one-pot reaction enables the synthesis of a variety of 3-hydroxy-3-hydroxymethyloxindoles and 3-amino-3-hydroxymethyloxindoles in high yields (79-96%). researchgate.net This methodology provides a direct, transition-metal-free route to functionalize the C3 position of the indolin-2-one core, which is applicable to iodinated precursors.

Synthesis of Novel this compound Derivatives and Analogs

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic entities and spiro compounds. The iodine atom provides a handle for further functionalization, and the indolin-2-one core is a privileged structure in medicinal chemistry.

One significant application is in the synthesis of spirooxindole derivatives. Novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized through the condensation of 5-iodoisatin (a direct precursor to this compound) with 2-aminonorbornene carboxamides. mdpi.com These reactions can be carried out using various conditions, including microwave irradiation, to improve yields and reduce reaction times. mdpi.com

The indolin-2-one structure is also a key material for synthesizing other novel oxindole-based heterocyclic systems. researchgate.net Furthermore, the principles of intramolecular cyclization can be applied to create fused ring systems. For example, furoindolin-2-one structures, which contain a furan ring fused to the indolin-2-one core, have been synthesized via oxidative cyclization of trisubstituted alkene precursors. mdpi.com This can be achieved using reagents like PhI(OAc)₂ or with improved yields using a palladium(II) catalyst. mdpi.com These examples highlight the versatility of the this compound framework in constructing diverse and complex molecular architectures.

Table 2: Synthesis of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives

| Isatin Derivative | Amine Reactant | Condition | Yield |

|---|---|---|---|

| 5-Iodoisatin | diexo-2-Aminonorbornene carboxamide | Microwave Irradiation | Good to Excellent (60-85%) mdpi.com |

Construction of Pyrrolidone-Fused this compound Derivatives

A notable synthetic approach involves the construction of pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives. This method is centered on the condensation of 5-substituted oxindoles with N-substituted 2-pyrrolidone aldehyde. A specific example is the synthesis of a 5-iodo derivative, which has demonstrated significant potency as a multi-target tyrosine kinase receptor inhibitor nih.govnih.gov. The general synthetic scheme involves the reaction of a 5-substituted indolin-2-one with a suitable pyrrolidone aldehyde in the presence of a base, such as piperidine, in an alcoholic solvent. This reaction proceeds to give the target fused-ring system in satisfactory yields nih.gov.

The synthesis of the key N-substituted 2-pyrrolidone aldehyde intermediate involves a multi-step process, often starting from the hydrolysis of an ester, followed by CDI-mediated lactamization, hydrolytic decarboxylation, and finally a Vilsmeier-Haack reaction to introduce the aldehyde functionality nih.gov.

Preparation of 3,3-Disubstituted Oxindoles Incorporating this compound Moieties

The synthesis of 3,3-disubstituted oxindoles is a significant area of organic chemistry. These methodologies can be applied to this compound precursors to generate a variety of derivatives. One approach involves the tandem arylation reaction of arylbromides with heteroaryl compounds, catalyzed by a palladium complex such as Pd(PPh3)2Cl2/(±)-BINAP researchgate.net. While not explicitly demonstrated on a this compound, this method offers a potential route to 3,3-diarylated derivatives.

Another strategy focuses on the synthesis of 2,2-disubstituted indolin-3-ones via the reaction of 2-aminophenyl-3-oxopropanoates with phenyliodine(III) diacetate (PIDA). This reaction proceeds through the formation of a C-enolonium species and allows for the introduction of hydroxyl or acetamide groups at the C2 position. A range of substituents on the aromatic ring, including halogens, are well-tolerated in this transformation, suggesting its applicability to 5-iodo substituted precursors nih.gov.

The table below summarizes the synthesis of various 2-hydroxy-indolin-3-ones with different substituents, demonstrating the versatility of the umpolung oxidative cyclization method.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | H | H | H | H | 2a | 97 |

| 2 | Ph | H | H | H | 2b | 80 |

| 3 | Me | H | H | H | 2c | 62 |

| 4 | Br | H | H | H | 2d | 97 |

| 5 | F | H | H | H | 2e | 73 |

| 6 | Cl | H | H | H | 2f | 85 |

| 7 | I | H | H | H | 2g | 82 |

| 8 | CN | H | H | H | 2h | 87 |

| 9 | H | Cl | H | H | 2i | 92 |

| 10 | H | Br | H | H | 2j | 75 |

| 11 | H | CF₃ | H | H | 2k | 98 |

| 12 | OMe | H | H | H | 2l | 65 |

| 13 | H | H | Me | H | 2m | 92 |

| 14 | H | Cl | H | H | 2n | 85 |

| 15 | H | H | H | H | 2o | 88 |

| 16 | H | H | H | H | 2p | 60 |

Data adapted from a study on the synthesis of 2,2-disubstituted indolin-3-ones nih.gov.

Synthesis of 3-Indolyl-3-Hydroxy Oxindole (B195798) Derivatives with 5-Iodo Substitution

The synthesis of 3-indolyl-3-hydroxy oxindoles represents a key transformation in the functionalization of the oxindole core. A variety of catalytic systems have been developed to promote the reaction between isatins (or their derivatives) and indoles. The introduction of an iodine atom at the 5-position of the isatin ring is well-tolerated in many of these methods.

One efficient method employs diethanolamine as a catalyst in water, providing a green and sustainable route to these compounds mdpi.com. This reaction has been used to synthesize a range of derivatives, including those with halogen substituents at the 5-position of the oxindole ring, which have shown promising antifungal activity mdpi.comnih.gov. Other catalytic systems for this transformation include sulfonated β-cyclodextrin in water, which acts as a supramolecular catalyst, and hen egg white lysozyme (HEWL) in aqueous ethanol nih.govresearchgate.net. Visible light has also been utilized as a green and inexpensive energy source to promote this reaction in the absence of a catalyst researchgate.net.

The table below showcases the synthesis of various 3-indolyl-3-hydroxy oxindole derivatives with different substituents on the isatin and indole rings, highlighting the yields achieved.

| Entry | Isatin (R¹) | Indole (R²) | Product | Yield (%) |

| 1 | H | H | 3a | 85 |

| 2 | 5-F | H | 3b | 82 |

| 3 | 5-Cl | H | 3c | 88 |

| 4 | 5-Br | H | 3d | 90 |

| 5 | 5-I | H | 3e | 86 |

| 6 | H | 5-F | 3f | 75 |

| 7 | H | 5-Cl | 3g | 80 |

| 8 | H | 5-Br | 3h | 82 |

| 9 | H | 5-I | 3i | 78 |

| 10 | 5-F | 5-F | 3j | 70 |

| 11 | 5-Cl | 5-Cl | 3k | 75 |

| 12 | 5-Br | 5-Br | 3l | 78 |

| 13 | 5-I | 5-I | 3m | 72 |

Data compiled from studies on the synthesis of 3-indolyl-3-hydroxy oxindole derivatives mdpi.comresearchgate.net.

Functionalization at Nitrogen and Carbon Positions of the Indolin-2-one Core

Further diversification of the this compound scaffold can be achieved through functionalization at the nitrogen and C3 carbon positions. N-alkylation of indolines can be selectively achieved using iron catalysts via a borrowing-hydrogen methodology with alcohols as the alkylating agents nih.gov. This method allows for the introduction of various alkyl groups at the nitrogen atom. An alternative approach utilizes a cooperative iridium catalyst for the regio-selective C-H and N-H bond functionalization of indolines with alcohols in water nih.govorganic-chemistry.org.

For functionalization at the C3 position, various methods are available. Asymmetric cascade Heck/C–H functionalization has emerged as a powerful strategy for the synthesis of heterocycles with quaternary centers at this position researchgate.net. Additionally, the allylation of N-unsubstituted isatin N,N′-cyclic azomethine imines with Morita-Baylis-Hillman carbonates provides a route to N-allylated products, which can be further transformed into novel bicyclic spiropyrrolidine oxoindole derivatives through cycloaddition reactions researchgate.net.

Molecular Hybridization and Bioisosteric Substitution Strategies

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach can lead to compounds with improved activity, selectivity, and pharmacokinetic properties. Click chemistry, particularly the 1,2,3-triazole formation, is a highly efficient method for achieving molecular hybridization of alkaloids and other natural products mdpi.com. This strategy can be envisioned for linking this compound to other bioactive moieties.

Bioisosteric replacement is another key strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This can lead to a modulation of the biological activity of the parent compound. Such strategies are employed to develop novel bioactive compounds with improved therapeutic profiles mdpi.com.

Methodological Advancements in Synthetic Protocols

Continuous efforts are being made to improve the efficiency, sustainability, and scope of synthetic methods for preparing this compound and its derivatives.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired products. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of 3,3-di(indolyl)indolin-2-ones, a pseudo-three-component reaction of isatins and indoles, the use of a silica-coated magnetic-nanoparticle-supported DABCO-derived ionic liquid as a catalyst in water under reflux conditions has been shown to be highly effective researchgate.net. The optimization of this reaction involved studying the effect of temperature, catalyst loading, and reaction time to achieve excellent yields in a shorter duration researchgate.net.

Similarly, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a systematic optimization of the oxidant, solvent, and reaction time was conducted. It was found that using silver(I) oxide in acetonitrile provided the best balance between conversion and selectivity, and the reaction time could be significantly reduced without compromising the yield scielo.brchemrxiv.org. These examples highlight the importance of meticulous optimization to develop robust and efficient synthetic protocols.

The following table illustrates the optimization of reaction conditions for the synthesis of 3,3-di(indolyl)indolin-2-one.

| Entry | Catalyst (mg) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | 100 | 5 | No product |

| 2 | 100 | 100 | 3 | 96 |

| 3 | 100 | 90 | 3 | 96 |

| 4 | 100 | 80 | 3 | 92 |

| 5 | 100 | 70 | 3 | 85 |

| 6 | 75 | 90 | 3 | 96 |

| 7 | 50 | 90 | 3 | 96 |

| 8 | 25 | 90 | 3 | 88 |

| 9 | 50 | 90 | 1 | 85 |

| 10 | 50 | 90 | 2 | 96 |

| 11 | 50 | 90 | 4 | 96 |

Data adapted from a study on the optimization of reaction conditions for the synthesis of 3,3-di(indolyl)indolin-2-ones researchgate.net.

Green Chemistry Metrics in this compound Synthesis

Several key metrics are employed to evaluate the environmental performance of synthetic pathways. nih.govmdpi.com These include Atom Economy (AE), Process Mass Intensity (PMI), Reaction Mass Efficiency (RME), and E-Factor.

Atom Economy (AE) , developed by Barry Trost, is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. rsc.org It is a fundamental concept in green chemistry, aiming to maximize the efficiency of atom utilization in a chemical transformation. primescholars.comnih.gov An ideal, or 100% atom economical, reaction would see all atoms from the starting materials present in the final product. scranton.edu

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the reaction yield and the stoichiometry of the reactants. semanticscholar.orgwiley-vch.de It is calculated as the mass of the isolated product divided by the total mass of reactants.

The E-Factor (Environmental Factor) focuses on the waste generated in a process. It is defined as the total mass of waste produced per kilogram of product. A lower E-Factor is indicative of a greener process. The E-Factor is related to PMI by the formula: E-Factor = PMI - 1. nih.gov

Below is an illustrative data table comparing hypothetical synthetic routes to this compound based on these green chemistry metrics.

| Metric | Route A: Classical Synthesis | Route B: Catalytic Synthesis | Route C: Biocatalytic Synthesis |

| Atom Economy (AE) | 45% | 75% | 92% |

| Reaction Mass Efficiency (RME) | 38% | 65% | 85% |

| Process Mass Intensity (PMI) | 150 | 50 | 25 |

| E-Factor | 149 | 49 | 24 |

| Solvent Intensity | 120 kg/kg product | 35 kg/kg product | 15 kg/kg product |

| Number of Steps | 5 | 2 | 1 |

This comparative analysis highlights how the choice of synthetic strategy can dramatically influence the environmental footprint of producing this compound. A shift towards catalytic or biocatalytic methods can lead to substantial improvements in atom economy, a reduction in the process mass intensity, and consequently, a significant decrease in waste generation. nih.gov Such analyses are crucial for the development of more sustainable and economically viable manufacturing processes for pharmaceutical intermediates.

Advanced Spectroscopic and Structural Elucidation of 5 Iodoindolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 5-iodoindolin-2-one. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecule's framework can be assembled.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the this compound molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methylene (B1212753) group (CH₂) exhibit characteristic signals. For instance, in a study of a derivative, 3-(1H-indol-1-yl)-5-iodoindolin-2-one, the proton signals were observed in DMSO-d6. rsc.org The N-H proton of the indolinone ring typically appears as a singlet at a downfield chemical shift, around 11.01 ppm. rsc.org The aromatic protons show distinct splitting patterns due to coupling with adjacent protons. Specifically, the proton at position 6 gives a doublet signal at approximately 7.66 ppm, while the proton at position 4 appears as a singlet around 7.35 ppm. rsc.org The methylene protons at position 3 would also show characteristic signals, though these can be influenced by substitution at this position.

The following table summarizes the typical ¹H NMR chemical shifts for the core structure of this compound and its derivatives, though specific values can vary based on the solvent and substituents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| N-H | ~10.27 - 11.01 | s (singlet) | - | rsc.orgrsc.org |

| H-6 | ~7.55 - 7.66 | m (multiplet) / d (doublet) | ~8.4 | rsc.orgrsc.org |

| H-4 | ~7.35 - 7.55 | m (multiplet) / s (singlet) | - | rsc.orgrsc.org |

| H-7 | ~6.66 | d (doublet) | ~8.4 | rsc.org |

| CH₂ | Not specified | Not specified | Not specified |

Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used for analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. azooptics.com Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. libretexts.org

The ¹³C NMR spectrum of this compound derivatives shows characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The carbonyl carbon (C=O) of the lactam ring is typically the most downfield signal, appearing in the range of 167-171 ppm. mdpi.com The aromatic carbons resonate in the region of approximately 110-150 ppm. The carbon bearing the iodine atom (C-5) is found at a lower field due to the halogen's electronegativity. The methylene carbon (CH₂) signal appears at a much higher field.

A representative table of ¹³C NMR chemical shifts for derivatives of this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=O (C-2) | ~167 - 171 | mdpi.com |

| C-3a | ~140 - 150 | mdpi.com |

| C-7a | ~130 - 140 | mdpi.com |

| Aromatic CH | ~110 - 135 | mdpi.com |

| C-5 (C-I) | ~83 - 85 | rsc.org |

| CH₂ (C-3) | ~35 - 40 | Not specified |

Note: Chemical shifts are approximate and can be influenced by substitution patterns and solvent effects.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify key functional groups and to characterize the electronic properties of this compound.

IR spectroscopy measures the vibrational frequencies of bonds within a molecule when it absorbs infrared radiation. pages.dev This technique is particularly useful for identifying the characteristic carbonyl (C=O) and amine (N-H) functional groups present in the indolinone core. The carbonyl group typically exhibits a strong absorption band in the region of 1680-1720 cm⁻¹. For example, in a derivative of this compound, a strong C=O stretch was observed at 1689 cm⁻¹. mdpi.com The N-H stretching vibration is usually found in the range of 3100-3300 cm⁻¹, as seen in a derivative with a peak at 3174 cm⁻¹. mdpi.com

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3300 | mdpi.com |

| C=O Stretch | 1680 - 1720 | mdpi.com |

| C=C Aromatic Stretch | 1580 - 1600 | mdpi.com |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Conjugated systems, such as the aromatic ring in this compound, give rise to characteristic absorption bands. A derivative of this compound, for instance, showed a maximum absorption (λ_max) at 394 nm in methanol. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uwo.ca It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.com The molecular weight of this compound is approximately 259.04 g/mol . nih.govaromalake.com

Upon ionization, the this compound molecule forms a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For derivatives of this compound, HRMS is used to confirm the calculated molecular formula by comparing the theoretical mass with the experimentally determined mass. For instance, the calculated m/z for the protonated molecular ion [M+H]⁺ of a derivative was found to be in close agreement with the measured value, confirming its elemental composition. mdpi.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry and a Diode-Array Detector (HPLC-MS/DAD) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of MS and DAD. uab.catmeasurlabs.com This method is instrumental in assessing the purity of this compound samples and monitoring the progress of chemical reactions (conversion). HPLC separates the components of a mixture, DAD provides UV-Vis spectra for each component, and MS furnishes mass information, allowing for unambiguous identification and quantification. This combined approach was utilized in studies involving reactions of isatin (B1672199) derivatives to monitor reaction conversion.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The solid-state structure of this compound derivatives has been a subject of crystallographic studies to understand their molecular conformation and packing in the crystalline lattice. These investigations reveal the intricate interplay of various non-covalent interactions that govern their assembly.

The analysis of derivatives of this compound reveals their crystallization in different crystal systems. For instance, 1-ethyl-5-iodoindolin-2,3-dione crystallizes in the triclinic system with the space group P1. nih.gov In contrast, 1-(3-chlorobenzyl)-5-iodoindoline-2,3-dione adopts a monoclinic crystal system with the space group P2/c. researchgate.net The unit cell is the fundamental repeating unit of a crystal, defined by three lengths (a, b, c) and three angles (α, β, γ). nih.gov

Interactive Table 1: Crystallographic Data for this compound Derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

|---|---|---|---|---|---|---|---|---|---|

| 1-ethyl-5-iodoindolin-2,3-dione nih.gov | Triclinic | P1 | 9.9658(2) | 10.1453(2) | 11.3007(2) | 71.188(1) | 72.599(1) | 84.434(1) | 1032.04(3) |

Detailed analysis of the crystal structure of 1-ethyl-5-iodoindolin-2-one provides insights into its molecular geometry. The C—N bond lengths within the five-membered ring, N1—C1 at 1.370(4) Å and N1—C8 at 1.400(3) Å, suggest a partial double-bond character. nih.goviucr.org This indicates conjugation between the lone pair of electrons on the nitrogen atom and the carbonyl group, a feature also observed in other indolinone structures. researchgate.net The sum of the valence angles around the N1 atom is 360.0°, confirming its sp² hybridization. nih.goviucr.org

In 1-(3-chlorobenzyl)-5-iodoindoline-2,3-dione, the bond lengths and angles are generally within normal ranges. researchgate.net The dihedral angle between the planar iodoindoline ring system and the 3-chlorobenzyl ring is 76.59(3)°. researchgate.net

The indolin-2-one core in its derivatives is typically found to be nearly planar. In 1-ethyl-5-iodoindolin-2-one, the non-hydrogen atoms of the indoline (B122111) core are virtually coplanar, with a mean deviation of 0.011(3) Å. nih.goviucr.org Similarly, for 1-ethyl-5-iodoindolin-2,3-dione, the iodoindoline-2,3-dione skeleton in one of its two independent molecules in the asymmetric unit is essentially planar, with a mean deviation of 0.003(2) Å. nih.gov The other molecule shows slightly larger deviations. nih.gov The iodoindoline ring system in 1-(3-chlorobenzyl)-5-iodoindoline-2,3-dione is also described as essentially planar. researchgate.net

Intermolecular interactions play a crucial role in the crystal packing of this compound derivatives. Hydrogen bonds, a common feature in crystal engineering, are observed. beilstein-journals.org In the crystal structure of 1-ethyl-5-iodoindolin-2-one, molecules interact with adjacent ones via C—H⋯O hydrogen bonds. iucr.orgiucr.org

A significant interaction involving the iodine atom is halogen bonding. wikipedia.orgmdpi.com This refers to the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. wikipedia.orgmdpi.com In the case of 1-ethyl-5-iodoindolin-2-one, short I⋯I contacts of 3.8986(3) Å are present, leading to the formation of a one-dimensional zigzag iodine chain along the a-axis. nih.goviucr.org The propensity for this compound derivatives to form I⋯I contacts has been noted, with several structures exhibiting this feature. nih.gov Other types of halogen bonds, such as C–I⋯O, are also significant in related structures. mdpi.com

For 1-(3-chlorobenzyl)-5-iodoindoline-2,3-dione, a π–π contact between the iodoindoline ring systems, with a centroid–centroid distance of 3.8188(4) Å, is a key feature stabilizing the crystal structure. researchgate.net The molecules of 1-ethyl-5-iodoindolin-2,3-dione form a layer-like structure. nih.gov

Computational Chemistry and Theoretical Studies of 5 Iodoindolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems, such as molecules. irjweb.com DFT calculations have been utilized to predict a wide array of properties for indolinone derivatives, providing a deep understanding of their behavior at a molecular level. researchgate.netnih.gov

Geometry Optimization and Molecular Conformations

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. derpharmachemica.commdpi.com For derivatives of 5-iodoindolin-2-one, DFT calculations have been performed to determine their optimized molecular geometries.

In a study on 1-ethyl-5-iodoindolin-2-one, DFT calculations at the B3LYP level of theory were conducted. iucr.orgiucr.org The LanL2DZ basis set was used for the iodine atom, while the 6-311g(d) basis set was applied to all other atoms. iucr.org The results of the geometry optimization indicated that the indoline (B122111) core is nearly planar. iucr.orgiucr.org Specifically, the non-hydrogen atoms of the indolinone ring system showed only a slight deviation from planarity. iucr.org The sum of the valence angles around the nitrogen atom (N1) was found to be 360.0°, confirming its sp² hybridization. iucr.orgiucr.org Furthermore, the C-N bond lengths within the five-membered ring suggest partial double-bond character, indicating electronic conjugation between the lone pair on the nitrogen atom, the carbonyl group, and the aromatic benzene (B151609) ring. iucr.orgiucr.org While this data is for the N-ethyl derivative, similar planarity and electronic conjugation are expected for the parent this compound molecule.

Table 1: Selected Optimized Geometrical Parameters for a this compound derivative (Note: The following data is for 1-ethyl-5-iodoindolin-2-one as a proxy for this compound)

| Parameter | Value | Reference |

| N1-C1 Bond Length | 1.370 (4) Å | iucr.org |

| N1-C8 Bond Length | 1.400 (3) Å | iucr.org |

| Sum of angles around N1 | 360.0° | iucr.org |

| Mean deviation from planarity (indoline core) | 0.011 (3) Å | iucr.org |

This table is interactive. Click on the headers to sort the data.

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. frontiersin.orgugr.es This analysis is performed on the optimized geometry and serves two main purposes: to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to allow for the assignment of vibrational modes observed in experimental spectra. derpharmachemica.comugr.es

For substituted indolinones, DFT calculations have been successfully used to compute vibrational frequencies. rsc.orgpsu.edu A theoretical study on 5-nitro-2-oxindole, for example, used the B3LYP/6-311++G(d,p) method to calculate its vibrational spectrum. rsc.org The assignments of key vibrational modes, such as the C=O stretching, N-H stretching, and aromatic C-H vibrations, were made by comparing the calculated frequencies with experimental FT-IR data. derpharmachemica.comrsc.org

For this compound, a similar computational approach would be expected to yield frequencies for its characteristic vibrations. Key expected vibrational modes would include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching: A strong absorption band usually found around 1700-1750 cm⁻¹. vulcanchem.com

Aromatic C=C stretching: Occurring in the 1400-1600 cm⁻¹ range.

C-I stretching: Expected at lower frequencies, generally in the 500-600 cm⁻¹ region. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity and easier electronic excitation. irjweb.com

DFT calculations are widely used to determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.govphyschemres.org In a study of chloro and nitro substituted indolinone derivatives, FMO analysis was performed using the B3LYP/6-311G(d,p) method. nih.govfrontiersin.org The analysis showed that the HOMO and LUMO were primarily delocalized over the entire indolin-2-one system, involving the p-orbitals of the aromatic ring and the substituent groups. nih.gov

For this compound, the HOMO is expected to act as the primary electron donor, while the LUMO would be the electron acceptor. physchemres.org The HOMO-LUMO energy gap would provide a quantitative measure of its electronic stability and susceptibility to electronic transitions. irjweb.comiucr.org The presence of the iodine atom, a halogen, on the aromatic ring is expected to influence the energies of these frontier orbitals compared to the unsubstituted indolinone.

Table 2: Conceptual Data for FMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.com |

This table provides a conceptual framework for the FMO analysis of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. rsc.org

Computational studies on halogenated oxindoles and other derivatives have employed MEP analysis to understand intermolecular interactions and reactivity. rsc.orgresearchgate.netrsc.org For this compound, an MEP map would reveal key features:

A region of high negative potential would be expected around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net

The area around the N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

The iodine atom introduces a unique feature known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. acs.orgnih.gov NBO analysis provides valuable information about charge distribution (Natural Population Analysis, NPA), hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. researchgate.netacs.org

NBO analysis has been applied to various oxindole (B195798) systems to investigate their electronic structure and bonding in detail. researchgate.netrsc.orgresearchgate.net The analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, with the stabilization energy (E(2)) from second-order perturbation theory indicating the strength of these interactions. acs.org

Electronic and Nonlinear Optical Properties Prediction

Computational methods, particularly DFT, are powerful tools for predicting the electronic and nonlinear optical (NLO) properties of molecules. frontiersin.organalis.com.my NLO materials are important for applications in optoelectronics and photonics. analis.com.my Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. frontiersin.org

Theoretical studies on various organic molecules, including indolinone and chalcone (B49325) derivatives, have used DFT to calculate these properties and screen for potential NLO candidates. rsc.org These studies often show that molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group exhibit larger hyperpolarizability values. frontiersin.org

In this compound, the indolinone core itself possesses a degree of charge asymmetry. The introduction of the iodine substituent can further modulate the electronic distribution and polarizability. DFT calculations could predict the magnitude of the dipole moment and hyperpolarizability, providing insight into its potential as an NLO material. rsc.organalis.com.my

Reaction Mechanism Investigations Using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving the indolin-2-one scaffold. Studies on the closely related precursor, 5-Iodoisatin (5-iodoindoline-2,3-dione), in acid-catalyzed reactions provide a clear window into the behavior of this compound.

Protonation States and Energy Barriers

The initial and critical step in many reactions involving the isatin (B1672199) core is the protonation of the carbonyl group. DFT calculations at the ωB97X-D/def2-TZVP level of theory have been used to study these processes. For instance, in the acid-catalyzed reaction of 5-I-isatin with phenols, the first step is the protonation of the isatin. ijpsr.com This event is crucial as it activates the molecule for a subsequent nucleophilic attack.

Following the initial protonation and nucleophilic attack, a second protonation event occurs. A key step involves the migration of a proton to the carbonyl functional group of the isatin ring. This process has a calculated reaction barrier of 11.5 kcal/mol. ijpsr.com Another significant energy barrier observed in these reaction pathways is the initial nucleophilic attack, which has a lower energy barrier of 6.8 kcal/mol, indicating it is a rapid process. ijpsr.com

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

| Initial Nucleophilic Attack | 6.8 |

| Proton Migration to Carbonyl Group | 11.5 |

This interactive table summarizes the energy barriers for key steps in the reaction mechanism.

Intermediates and Transition States Analysis

The investigation of reaction mechanisms through computational methods allows for the identification and characterization of transient species like intermediates and transition states. In the reaction of 5-I-isatin, several key intermediates have been identified. ijpsr.com

After the initial protonation of isatin, the nucleophilic attack by another reactant (like p-cresol) leads to the formation of an initial intermediate, designated as Int-2 . ijpsr.com Subsequently, the proton migrates to the carbonyl group, leading to the formation of Int-3 , which is considered a resting state in the reaction with a Gibbs free energy (ΔG) of -14.4 kcal/mol. ijpsr.com The final key intermediate, Int-4 , is formed when a proton moves to the hydroxyl group at the C3 position. ijpsr.com These computational findings provide a detailed step-by-step pathway, offering insights that are often difficult to capture through experimental means alone.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. mdpi.comnih.gov Docking predicts the preferred orientation of the ligand when bound to a target, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comscielo.br

Derivatives of this compound have been the subject of numerous such studies to explore their potential as inhibitors of various protein targets implicated in diseases like cancer.

For example, the derivative (Z)-3-((5-(2-(diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene)-5-iodoindolin-2-one (compound 12) was identified as a potent inhibitor of both VEGFR-2 and PDGFRβ, key receptors in tumor angiogenesis. mdpi.com Molecular modeling revealed that it shares a similar binding mode to the known inhibitor sunitinib (B231) but forms a tighter interaction with the VEGFR-2 active site. mdpi.com

In another study, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one was identified as a potent suppressor of Human caseinolytic protease proteolytic subunit (HsClpP), a promising cancer target. nih.gov Molecular docking simulations were employed to understand its binding mechanism within the protease. nih.gov

Furthermore, a molecular hybrid, 1-(2-(4-((2-Oxo-2H-chromen-4-yloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-iodoindoline-2,3-dione (K-5) , which is derived from the closely related 5-iodoisatin, was studied. Molecular modeling simulations were used to investigate its binding interactions within the active site of S. aureus dihydrofolate reductase (DHFR), revealing its potential as an antimicrobial agent. acs.org

Molecular dynamics simulations have been applied to positional isomers, such as 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one , to study their on-target activity. These simulations showed that the compound preferentially binds to the interdomain cleft of the FtsZ protein in S. aureus, providing a mechanistic basis for its antibacterial action. nih.gov

These studies collectively highlight how computational chemistry is used to rationalize the biological activity of this compound derivatives and guide the design of new, more potent therapeutic agents.

| This compound Derivative | Protein Target | Computational Method | Key Finding |

| Compound 12 mdpi.com | VEGFR-2, PDGFRβ | Molecular Modeling | Tighter interaction compared to sunitinib. |

| 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one nih.gov | HsClpP | Molecular Docking | Identified as a potent suppressor. |

| Compound K-5 (5-iodoisatin derivative) acs.org | S. aureus DHFR | Molecular Modeling | Streamlined binding interactions for antibacterial activity. |

| 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one nih.gov | FtsZ | Molecular Dynamics | Preferential binding at the interdomain cleft. |

This interactive table summarizes findings from molecular docking and dynamics studies on various this compound derivatives.

Advanced Medicinal Chemistry Applications of 5 Iodoindolin 2 One

Anticancer Research and Therapeutic Potential

The indolin-2-one nucleus is a cornerstone in the development of targeted anticancer therapies, particularly kinase inhibitors. sci-hub.sescirp.org The incorporation of an iodine atom at the 5-position of this scaffold has been explored to enhance potency and modulate the pharmacological profile of these agents.

Inhibition of Tyrosine Kinase Receptors (VEGFR-2, PDGFRβ, c-Met)

The 5-iodoindolin-2-one core is a key feature in a class of potent inhibitors targeting multiple receptor tyrosine kinases (RTKs) that are critical for tumor angiogenesis and growth. scirp.orgrsc.org These receptors, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Met, are often overexpressed in various cancers. sci-hub.semdpi.com

Derivatives of this compound have demonstrated significant inhibitory activity against these kinases. For instance, novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives incorporating the this compound moiety have shown high potency against both VEGFR-2 and PDGFRβ. mdpi.com The indolin-2-one framework itself is recognized as an essential scaffold for creating antiangiogenic drugs that inhibit the VEGFR family. sci-hub.senih.gov Specifically, substituted triazolo-thiadiazin hybrids of indolin-2-one have been developed as inhibitors of c-Met, PDGFR, and VEGFR2. sci-hub.se

Table 1: Inhibition of Tyrosine Kinase Receptors by a this compound Derivative

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |

| (Z)-3-((5-(2-(Diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene)-5-iodoindolin-2-one | VEGFR-2 | Data not specified | HCT116, NCI-H460, 786-O |

| (Z)-3-((5-(2-(Diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene)-5-iodoindolin-2-one | PDGFRβ | Data not specified | HCT116, NCI-H460, 786-O |

Data derived from a study on novel 2-pyrrolidone-fused derivatives, highlighting their high potency. mdpi.com

Structure-activity relationship (SAR) studies have established the indolin-2-one nucleus as a critical component for VEGFR inhibition. nih.gov The substitutions at the C-3 position of the oxindole (B195798) ring are particularly important for their antiangiogenic and anticancer effects. nih.gov

For derivatives of this compound, molecular modeling has shown a binding mode similar to that of the well-known kinase inhibitor, Sunitinib (B231). The core structure fits into the ATP-binding pocket of the kinase, with the pyrrole (B145914) functionality and the halogen at the C-5 position of the indolinone ring enhancing affinity through hydrophobic interactions. mdpi.com The water-soluble side chain, such as a diethylaminoethyl group, typically extends towards the solvent-exposed surface of the protein. mdpi.com

The presence and nature of the substituent at the C-5 position of the indolin-2-one ring significantly influence the inhibitory activity. The 5-iodo substituent is a key feature in several potent kinase inhibitors. In a study of novel (2-oxoindolin-3-ylidene)methylpyrrole derivatives, all compounds synthesized with the this compound core exhibited significant anti-proliferative effects against various human cancer cell lines, including colon, non-small cell lung, and renal cell carcinoma. mdpi.com

The 5-iodo derivative, specifically (Z)-3-((5-(2-(diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene)-5-iodoindolin-2-one, demonstrated higher inhibitory potency against VEGFR-2 and PDGFRβ compared to Sunitinib, which has a fluorine atom at the 5-position. mdpi.com This suggests that the larger, more lipophilic iodine atom at this position can lead to tighter interactions within the hydrophobic binding pocket of the kinase. mdpi.com

Targeting Human Caseinolytic Protease Proteolytic Subunit (HsClpP)

Beyond kinase inhibition, the this compound scaffold has been utilized to target other novel anticancer targets. A notable example is the inhibition of the Human caseinolytic protease proteolytic subunit (HsClpP), a highly conserved serine protease crucial for mitochondrial protein homeostasis. researchgate.netresearchgate.net Due to its role in cancer cell proliferation and metastasis, HsClpP has emerged as a promising therapeutic target. researchgate.netresearchgate.net

Through screening of a chemical library, the compound 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one was identified as a potent suppressor of HsClpP. sci-hub.seresearchgate.net This compound was found to be the most potent inhibitor among a series of synthesized derivatives and demonstrated the ability to impair the migration of HeLa cancer cells. researchgate.net Further investigation revealed that this molecule disrupts mitochondrial function, providing a mechanism for its anticancer effects. sci-hub.seresearchgate.net

Modulation of Signaling Pathways (ERK1/2, AKT, STAT3)

A key mechanism through which this compound derivatives exert their anticancer effects is by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. Research has shown that novel indolin-2-one derivatives can effectively delay cancer cell proliferation by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways in a concentration-dependent manner. researchgate.netnih.gov

While much of the research refers to the broader class of indolin-2-ones, the established activity of this compound derivatives against upstream targets like tyrosine kinases logically leads to the downstream inhibition of these pathways. For example, inhibition of VEGFR and PDGFR directly impacts the PI3K/AKT and RAS/MEK/ERK pathways. Furthermore, some natural products and their derivatives have been specifically shown to inhibit the STAT3 signaling pathway by targeting its phosphorylation. nih.gov The treatment of cancer cells with novel indolin-2-one derivatives has been shown to decrease the phosphorylation levels of ERK1/2. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis

A final common pathway for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives based on the this compound scaffold have been shown to induce both cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov

Studies on various indolin-2-one derivatives demonstrate they can cause cell cycle arrest in the S phase or G2/M phase, often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27. researchgate.netnih.gov Furthermore, these compounds can trigger the mitochondrial pathway of apoptosis. nih.govbiointerfaceresearch.com This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.netnih.govsciensage.info The discovery that 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one disrupts mitochondrial function aligns with this mechanism of inducing apoptosis. sci-hub.seresearchgate.net

Disruption of Mitochondrial Function

Derivatives of this compound have been identified as potent agents that can disrupt mitochondrial function in cancer cells. One such derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, acts as an inhibitor of the human caseinolytic protease proteolytic subunit (HsClpP). sci-hub.seresearchgate.netfinomgroup.com This inhibition leads to a disruption of mitochondrial function, a reduction in the level of succinate (B1194679) dehydrogenase complex iron sulfur subunit B (SDHB), and an increase in the production of activating transcription factor 4 (ATF4). researchgate.netnih.gov The collective result of these actions is the impairment of mitochondrial function, which ultimately contributes to cancer cell death. researchgate.netfinomgroup.com This mechanism highlights the potential of targeting mitochondrial proteases in cancer therapy. researchgate.net

Anti-Proliferative Activity in Various Cancer Cell Lines

The this compound scaffold has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines.

Derivatives of this compound have shown notable efficacy against:

HeLa (Cervical Cancer): The compound 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one has been found to be potent against HeLa cells. sci-hub.seresearchgate.net

HepG2 (Liver Cancer): This same derivative also showed antitumor activity against HepG2 liver cancer cells. researchgate.net

HCT116 (Colon Cancer): The anti-proliferative effects have been observed in HCT116 colon cancer cells. sci-hub.seresearchgate.net

Skov3 (Ovarian Cancer): The compound has been validated to have antitumor activity in Skov3 ovarian cancer cells. researchgate.net

Breast Cancer: Certain indolin-2-one derivatives have displayed significant selectivity and potency against breast cancer cells. researchgate.netresearchgate.net

Colon Cancer: In addition to HCT116, other colon cancer cells have also been shown to be susceptible to these derivatives. researchgate.netresearchgate.net

Malignant Mesothelioma: Novel indolin-2-one derivatives have been investigated for their anticancer properties against malignant mesothelioma cells, showing they can effectively delay cell proliferation. researchgate.net

The broad-spectrum anti-proliferative activity of these compounds makes them a promising area of research for the development of new cancer chemotherapeutic agents. sci-hub.se

In Vivo Antitumor Efficacy in Murine Models

While much of the research has been conducted in vitro, there is emerging evidence for the in vivo antitumor activity of this compound derivatives. For instance, a ClpXP inhibitor has demonstrated anticancer activity in a mouse xenograft leukemia model. researchgate.net This was achieved by impairing the electron transport chain and increasing the production of mitochondrial reactive oxygen species. researchgate.net Another study showed that a high dose of a related compound inhibited tumor growth in nude mice without significant changes in body weight, suggesting a favorable preliminary safety profile. researchgate.net However, for some specific derivatives like 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, further confirmation of their in vivo antitumor activity is still needed. researchgate.net

Development of Novel Lead Compounds and Molecular Hybrids

The this compound structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. sci-hub.seresearchgate.net This has led to its extensive use in the development of novel lead compounds and molecular hybrids for cancer treatment. sci-hub.se Strategies such as molecular hybridization, where the this compound core is combined with other pharmacologically active moieties, have been employed to create potent and selective anticancer agents. sci-hub.senih.gov For example, indolinedione–coumarin (B35378) molecular hybrids have been synthesized and evaluated for their biological activities. nih.gov The versatility of the indolin-2-one ring allows for chemical modifications at various positions, enabling the synthesis of diverse libraries of compounds for screening as potential anticancer drugs. sci-hub.se The discovery of 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one as a potent inhibitor of HsClpP has established it as a valuable lead compound for the development of new anticancer agents. researchgate.netnih.gov

Application as Imaging Agents for Cancer Biomarkers (e.g., Survivin)

The unique properties of this compound derivatives have also been harnessed for the development of imaging agents for cancer biomarkers. Survivin, a protein highly expressed in most human cancers and associated with poor prognosis, is a key target for such agents. researchgate.netnih.gov Researchers have synthesized radioiodinated 3-phenethyl-2-indolinone derivatives for use in Single Photon Emission Computed Tomography (SPECT) imaging of survivin in tumors. nih.gov

One such derivative, 3-(2-(benzo[d] sci-hub.senih.govdioxol-5-yl)-2-oxoethyl)-3-hydroxy-5-iodoindolin-2-one (IPI-1), demonstrated a high binding affinity to human survivin. researchgate.netnih.gov In vitro studies showed significantly higher binding of [¹²⁵I]IPI-1 in survivin-positive cancer cells compared to survivin-negative cells. nih.gov Biodistribution studies in tumor-bearing mice also showed uptake of the radiotracer in tumor tissue. nih.gov While further structural modifications are needed to improve their properties, these findings indicate that this compound derivatives are promising candidates for developing tumor-imaging probes that target survivin. nih.gov This application could be crucial for cancer diagnosis and for selecting patients who would most benefit from survivin-targeted therapies. researchgate.netdrugtargetreview.com

Antiviral Investigations

Inhibition of Polyomavirus Infection (e.g., JCPyV, BKPyV)

A notable derivative of this compound, known as GW-5074 or 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, has been identified as a potent inhibitor of polyomavirus infection. nih.govresearchgate.net This compound has shown efficacy against JC polyomavirus (JCPyV), the causative agent of the fatal demyelinating disease, progressive multifocal leukoencephalopathy (PML). nih.govnih.gov

Research has demonstrated that GW-5074 reduces JCPyV infection in both primary and immortalized cells and potently inhibits the spread of the virus. nih.govresearchgate.netresearchgate.net The antiviral mechanism appears to involve the antagonism of the MAPK-ERK signaling pathway. nih.gov This compound has also been found to inhibit BK polyomavirus (BKPyV), another human polyomavirus that can cause significant disease in immunocompromised individuals. researchgate.netresearchgate.net The discovery of GW-5074's anti-polyomavirus activity establishes it as a promising lead for the development of antiviral therapies for diseases caused by these viruses, for which there are currently no approved treatments. nih.govresearchgate.netsymbiopharma.com

Antagonism of MAPK-ERK Signaling Pathway as a Mechanism of Action

The compound this compound, particularly in the form of its derivative GW-5074 (3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one), has been identified as an antagonist of the MAPK-ERK signaling pathway. asm.orgresearchgate.net This pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes. researchgate.netplos.org Research has demonstrated that GW-5074 can inhibit the phosphorylation of ERK, a key downstream component of the pathway. asm.orgresearchgate.net This inhibitory effect suggests that the compound's mechanism of action involves interfering with the signaling events necessary for certain pathological processes. asm.orgresearchgate.net For instance, in the context of viral infections, the inhibition of the MAPK-ERK pathway by GW-5074 has been shown to reduce viral infection and spread. asm.orgresearchgate.net The antiviral mechanism is attributed to its antagonistic effects on this signaling pathway, as the effects could not be reversed by ERK agonists. asm.orgresearchgate.net

Role as C-Raf Inhibitors

GW-5074, a derivative of this compound, is recognized as a potent and selective inhibitor of C-Raf. asm.orgnih.gov C-Raf is a MAP kinase kinase kinase and a critical upstream activator of the MAPK-ERK signaling pathway. asm.org By directly inhibiting C-Raf, GW-5074 effectively blocks the entire downstream signaling cascade. asm.orgresearchgate.net This targeted inhibition of C-Raf is the primary mechanism through which GW-5074 exerts its effects on the MAPK-ERK pathway. asm.org The identification of this compound as a C-Raf inhibitor has opened avenues for its investigation in conditions where this pathway is dysregulated. asm.orgresearchgate.net

Antibacterial and Anti-Biofilm Properties

Derivatives of this compound have demonstrated significant potential as antibacterial and anti-biofilm agents. rsc.org These compounds have shown efficacy against a range of bacteria, including multidrug-resistant strains, and are also capable of inhibiting the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat. rsc.orgmdpi.com

Inhibition of Bacterial Growth (e.g., S. aureus, A. baumannii)

Research has highlighted the ability of 5-iodoindole (B102021), a related compound, to rapidly inhibit the growth of several bacterial species. mdpi.com Notably, it has shown effectiveness against Staphylococcus aureus (S. aureus) and multidrug-resistant Acinetobacter baumannii (A. baumannii). mdpi.comnih.gov The antibacterial activity of these indole-containing scaffolds is a significant area of research, particularly in the face of rising antibiotic resistance. nih.gov For example, 5-iodoindole has been shown to kill S. aureus and A. baumannii as effectively as some conventional antibiotics. mdpi.com

Targeting Bacterial Enzymes (e.g., FtsZ, c-di-AMP synthase)

The antibacterial effects of this compound derivatives are, in part, due to their ability to target essential bacterial enzymes. One such target is FtsZ, a protein that is crucial for bacterial cell division. nih.govmdpi.comfrontiersin.org By inhibiting FtsZ, these compounds can prevent bacteria from dividing, ultimately leading to their death. nih.gov The FtsZ protein in bacteria is a homolog of mammalian tubulin, but with significant structural differences, making it an attractive target for developing selective antibacterial drugs. mdpi.comfrontiersin.org

Another important enzyme targeted by hydroxybenzylidene-indolinones, which are derived from this compound, is c-di-AMP synthase (DAC). rsc.org This enzyme is essential for many Gram-positive bacteria, including pathogens like S. aureus. rsc.org Inhibition of DAC disrupts the c-di-AMP signaling pathway, which regulates various physiological processes in these bacteria, making it a promising target for new antibacterial agents. rsc.org

Mechanisms of Action (e.g., DNA/protein damage, topoisomerase IV inhibition, reactive oxygen species induction)

The antibacterial activity of this compound derivatives involves multiple mechanisms of action. One key mechanism is the induction of reactive oxygen species (ROS). mdpi.com The generation of ROS can lead to significant cellular damage, including DNA and protein damage, and loss of plasma membrane integrity, ultimately causing cell shrinkage and death. mdpi.comjmb.or.kr

Furthermore, some antibacterial agents work by inhibiting topoisomerase IV, an enzyme essential for DNA replication in bacteria. nih.govnih.gov While not directly stated for this compound in the provided context, this is a common mechanism for antibacterial compounds that cause DNA damage. nih.govnih.govresearchgate.net Inhibition of this enzyme leads to the accumulation of DNA damage, triggering the SOS response and ultimately cell death. nih.govresearchgate.net

Re-sensitization of Resistant Bacteria to Antibiotics

An exciting application of hydroxybenzylidene-indolinones is their ability to re-sensitize antibiotic-resistant bacteria to existing drugs. rsc.org For instance, these compounds have been shown to make methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) susceptible to methicillin (B1676495) and vancomycin, respectively. rsc.org This suggests that these compounds could be used in combination therapies to overcome antibiotic resistance, a major global health challenge. nih.govnih.govreactgroup.org

Inhibition of Biofilm Formation

Bacterial biofilm formation poses a significant challenge in clinical settings, contributing to persistent infections and increased resistance to antimicrobial agents. researchgate.net The indolin-2-one core structure has been identified as a promising framework for the development of biofilm inhibitors. researchgate.net

While this compound itself did not show significant inhibition of Staphylococcus aureus growth, certain derivatives, specifically hydroxybenzylidene-indolinones, have demonstrated notable antibacterial and anti-biofilm activities. rsc.org A study investigating a series of these compounds found that their ability to inhibit biofilm formation was directly linked to their growth-inhibiting properties. rsc.org For instance, some hydroxybenzylidene-indolinone derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) biofilms, with the concentration required for maximum biofilm inhibition (IC100) being similar to their minimum inhibitory concentration (MIC) values. rsc.org This suggests that for these specific derivatives, the anti-biofilm effect is a consequence of their bactericidal or bacteriostatic action. rsc.org

Further research into isatin (B1672199) bis-imidathiazole hybrids, which incorporate an indolinone system, has identified compounds with potent anti-staphylococcal activity, including effectiveness against biofilms. nih.gov One derivative, in particular, demonstrated complete inhibition of S. aureus biofilm development at concentrations ranging from 25 to 200 µM. nih.gov This highlights the potential of modifying the this compound scaffold to develop potent agents against biofilm-associated infections.

Table 1: Anti-biofilm Activity of Indolinone Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Hydroxybenzylidene-indolinones | Staphylococcus aureus | Anti-biofilm activity linked to growth inhibition. | rsc.org |

| Isatin bis-imidathiazole hybrids | Staphylococcus aureus | Complete biofilm inhibition at 25-200 µM. | nih.gov |

Antifungal Properties

The 2,3-indolinedione nucleus, a close structural relative of this compound, is found in many natural products and has been a foundation for the development of antimicrobial agents. nih.govacs.org Research into novel indolinedione–coumarin molecular hybrids has revealed their potential as antifungal agents. nih.govacs.org In a study evaluating these hybrids against a panel of fungal strains, one compound, K-1, showed a significant zone of inhibition against Penicillium sp. nih.gov The structure-activity relationship analysis from this study indicated that an unsubstituted indolinedione moiety was crucial for the antifungal activity. acs.org

In a different investigation, a series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated for their antifungal properties against various plant pathogenic fungi. mdpi.comresearchgate.net The results highlighted the importance of halogen substituents, particularly iodine, at the 5-position of the 3-hydroxy-2-oxindole ring for potent antifungal activity. mdpi.comresearchgate.net One of the synthesized compounds, 3-hydroxy-3-(1H-indol-3-yl)-5-iodoindolin-2-one (3e), was part of this study, underscoring the direct relevance of the this compound scaffold in the design of new antifungal compounds. mdpi.comresearchgate.net Several of these derivatives displayed broad-spectrum antifungal activities that were comparable or even superior to existing fungicides. researchgate.net

Table 2: Antifungal Activity of Indolinone Derivatives

| Compound Class | Fungal Target | Key Findings | Reference |

|---|---|---|---|

| Indolinedione–coumarin hybrids | Penicillium sp. | Unsubstituted indolinedione moiety is important for activity. | nih.govacs.org |

| 3-indolyl-3-hydroxy oxindoles | Plant pathogenic fungi | Iodine substitution at the 5-position is crucial for good antifungal activity. | mdpi.comresearchgate.net |

Nematicidal Activity

The search for effective and environmentally friendly nematicides has led to the investigation of various small molecule inhibitors, including indole (B1671886) derivatives. researchgate.net Research has repurposed the indole derivative, 5-iodoindole, as a potent nematicide against the root-knot nematode, Meloidogyne incognita. researchgate.netnih.gov

In vitro studies have demonstrated that 5-iodoindole is effective in killing both juvenile and freshly hatched nematodes. researchgate.net At higher concentrations (50 μg/mL), it induced rapid death within 6 hours. researchgate.net The mechanism of this rapid nematicidal action was found to be the generation of reactive oxygen species (ROS). nih.gov Computational docking studies suggest that this ROS production is due to the antagonistic effect of 5-iodoindole on glutathione (B108866) S-transferase (GST), an enzyme crucial for suppressing ROS in nematodes. researchgate.netnih.gov Furthermore, 5-iodoindole was observed to cause organ disruption and the formation of multiple vacuoles in the nematodes. researchgate.net

Pot experiments have also shown that 5-iodoindole effectively reduces gall formation and egg masses on the roots of Solanum lycopersicum (tomato plants) without harming the plant's physiological properties. nih.gov This highlights the potential of 5-iodoindole, a compound closely related to this compound, as a selective and effective agent for controlling root-knot nematodes in agricultural applications. nih.gov

Table 3: Nematicidal Activity of 5-Iodoindole

| Nematode Species | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Meloidogyne incognita | Induces rapid death of juveniles, reduces gall formation and egg masses. | Generation of reactive oxygen species (ROS) through inhibition of glutathione S-transferase (GST). | researchgate.netnih.gov |

| Bursaphelenchus xylophilus | Induces formation of giant vacuoles leading to non-apoptotic death. | Not specified | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Iodoindolin 2 One Derivatives

Impact of Iodine Substitution at the 5-Position on Biological Activity

The substitution at the C-5 position of the indolin-2-one ring is a key determinant of biological activity, and the introduction of an iodine atom at this position often has a profound and positive impact. In the development of inhibitors for insulin-related aminopeptidase (B13392206) (IRAP), a substituent at the 5-position was found to be essential for activity. diva-portal.org A comparative study of halogens at this position revealed that inhibitory activity increased in the order of fluorine, chlorine, bromine, and iodine, with the 5-iodo derivative showing the highest activity. diva-portal.org

This trend is also observed in other classes of inhibitors. In a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives designed as multi-target kinase inhibitors, the C(5)-Iodo derivative was significantly more potent than its C(5)-H, C(5)-F, C(5)-Cl, and C(5)-Br counterparts. nih.gov For example, the 5-iodo compound was approximately 8-fold stronger than the approved drug sunitinib (B231) and 10-fold stronger than the unsubstituted (C(5)-H) analog in antiproliferative assays against HCT116 cells. nih.gov Similarly, in the investigation of 3-indolyl-3-hydroxy oxindoles as potential antifungal agents, the introduction of halogen substituents such as iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole ring was found to be crucial for enhancing antifungal potency. mdpi.comresearchgate.net

| Scaffold Type | Target/Activity | Observed Activity Trend for C-5 Halogen | Reference |

|---|---|---|---|

| Spiro-oxindole quinazolinones | IRAP Inhibition | I > Br > Cl > F | diva-portal.org |

| (2-Oxoindolin-3-ylidene)methylpyrroles | Antiproliferative (HCT116 cells) | I > Br ≈ Cl ≈ F > H | nih.gov |

| 3-Indolyl-3-hydroxy oxindoles | Antifungal | I, Br, Cl are crucial for activity | mdpi.comresearchgate.net |

| Indolinedione–coumarin (B35378) hybrids | Antifungal | H > Cl > F > Br > I | acs.org |

| Epiandrosterone-isatin conjugates | Cytotoxicity | 5-Iodo group decreases activity | nih.gov |

Influence of Substituent Modifications at C-3, N-1, and Aryl Moieties

While the 5-iodo group anchors the molecule to its target, modifications at other positions are critical for fine-tuning activity and selectivity.

C-3 Position: The C-3 position of the indolin-2-one core is a versatile site for introducing a wide array of substituents that can profoundly influence biological activity. In many kinase inhibitors, this position bears a substituted ylidene group (C=CH-Ar). For instance, the compound 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one was identified as a potent inhibitor of human caseinolytic protease proteolytic subunit (HsClpP), highlighting the synergy between the 5-iodo group and the specific substituted benzylidene moiety at C-3. sci-hub.seresearchgate.netnih.gov The C-3 position can also be part of a spirocyclic system. Studies on spiro-oxindole dihydroquinazolinones showed that the core spiro structure at C-3 was essential, with activity then being modulated by substitutions on the oxindole (B195798) ring, such as the 5-iodo group. diva-portal.org